molecular formula C7H7ClN2O2 B1355061 3-Chloro-2-methyl-4-nitroaniline CAS No. 64863-10-1

3-Chloro-2-methyl-4-nitroaniline

Cat. No. B1355061
CAS RN: 64863-10-1
M. Wt: 186.59 g/mol
InChI Key: AKXKBXITZBLAAQ-UHFFFAOYSA-N
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Description

3-Chloro-4-nitroaniline is used as a pharmaceutical and medical intermediate . It is also involved in the synthesis of 3-chloro-5-methylphenyl isocyanate .


Synthesis Analysis

The synthesis of 3-Chloro-2-methylaniline involves a mixture of an aromatic nitro compound, ethanol, and Fe3O4 (at)GO composite. The reaction mixture is kept at reflux with stirring . Another method involves the use of 30% sodium hydroxide solution to separate out the yellow solid .


Molecular Structure Analysis

The molecular structure of 3-Methyl-4-nitroaniline, which is similar, has a molecular formula of CHNO and an average mass of 152.151 Da .


Chemical Reactions Analysis

The chemical reactions involved in the degradation of 2-C-4-NA include the removal of the nitro group to produce 4-A-3-CP, which is then transformed to 6-CHQ . The first enzyme in the 2-C-4-NA degradation pathway is a flavin-dependent monooxygenase .

Scientific Research Applications

Nonlinear Optical Applications

3-Chloro-2-methyl-4-nitroaniline shares similar properties with 4-methyl-2-nitroaniline, which has been used in the growth and characterization of organic single crystals for nonlinear optical applications . These materials have potential applications in frequency converters, high-speed information processing, high optical damage thresholds, color displays, and three-dimensional (3D) optical data storage .

Optical Switching

The third-order nonlinear optical (NLO) properties of 4-methyl-2-nitroaniline make it suitable for optical switching applications . This could potentially apply to 3-Chloro-2-methyl-4-nitroaniline as well.

Insulation for Wires and Cables

4-methyl-2-nitroaniline can be used in applications including insulation for wires and cables . Given the structural similarity, 3-Chloro-2-methyl-4-nitroaniline might also be used for this purpose.

Electro-Optic Components

4-methyl-2-nitroaniline can be used in the production of electro-optic components . This suggests that 3-Chloro-2-methyl-4-nitroaniline could also be used in similar applications.

Sensors and Capacitors

4-methyl-2-nitroaniline has been used in the production of sensors and capacitors . It’s possible that 3-Chloro-2-methyl-4-nitroaniline could be used in a similar way.

Synthesis of Other Compounds

2-Methyl-4-nitroaniline, a compound similar to 3-Chloro-2-methyl-4-nitroaniline, has been used as a starting reagent in the synthesis of 3-chloro-5-methylphenyl isocyanate . This suggests that 3-Chloro-2-methyl-4-nitroaniline could also be used in the synthesis of other compounds.

Deposition of Polycrystalline Thin Films

2-Methyl-4-nitroaniline has been used to deposit polycrystalline thin films on Ag, Cu, and Si by conventional and partially ionized beam deposition . This suggests that 3-Chloro-2-methyl-4-nitroaniline could also be used in similar applications.

Electrospinning Technique

2-Methyl-4-nitroaniline has been used in preparing in-plane aligned nanofibers by the electrospinning technique . This suggests that 3-Chloro-2-methyl-4-nitroaniline could also be used in similar applications.

Mechanism of Action

The mechanism of action involves a series of reactions including nitration, conversion from the nitro group to an amine, and bromination .

Safety and Hazards

4-Chloroaniline, a related compound, is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects .

Future Directions

Future research could focus on the degradation of 2-C-4-NA and its potential applications. For instance, Rhodococcus sp. strain MB-P1 has been found to degrade 2-C-4-NA under aerobic conditions .

properties

IUPAC Name

3-chloro-2-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXKBXITZBLAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513789
Record name 3-Chloro-2-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methyl-4-nitroaniline

CAS RN

64863-10-1
Record name 3-Chloro-2-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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